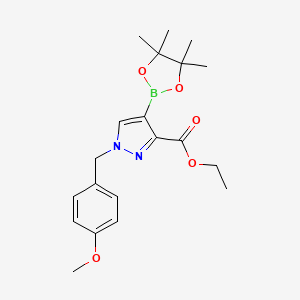

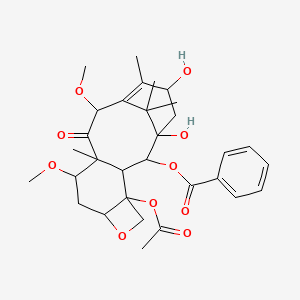

![molecular formula C38H52N4O7 B12290365 tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12290365.png)

tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ligando de E3 ligasa 14 es una molécula pequeña que se une a las E3 ubiquitina ligasas, que son enzimas involucradas en el proceso de ubiquitinación. Este proceso etiqueta las proteínas para su degradación por el proteasoma, un mecanismo crucial para mantener la homeostasis celular. El ligando de E3 ligasa 14 es particularmente significativo en el campo de la degradación de proteínas dirigida, donde se utiliza para desarrollar quimeras de direccionamiento de proteólisis (PROTAC) con fines terapéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ligando de E3 ligasa 14 generalmente involucra múltiples pasos, incluida la formación de intermedios clave y la reacción de acoplamiento final. Una ruta sintética común comienza con la preparación de una subunidad de glutarimida, que luego se incorpora a la estructura del ligando final a través de una serie de reacciones de acoplamiento . Las condiciones de reacción a menudo involucran el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza.

Métodos de producción industrial

La producción industrial del ligando de E3 ligasa 14 sigue rutas sintéticas similares pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar los residuos. Las técnicas como la química de flujo continuo y la síntesis automatizada a menudo se emplean para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El ligando de E3 ligasa 14 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esto implica la ganancia de electrones o la eliminación de oxígeno, típicamente usando agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen solventes orgánicos como el diclorometano, catalizadores como el paladio sobre carbono y bases como el hidróxido de sodio. Las condiciones de reacción varían, pero a menudo involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios ligandos funcionalizados .

Aplicaciones Científicas De Investigación

El ligando de E3 ligasa 14 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El ligando de E3 ligasa 14 ejerce sus efectos al unirse a las E3 ubiquitina ligasas, facilitando la transferencia de ubiquitina a las proteínas diana. Esta ubiquitinación marca las proteínas para su degradación por el proteasoma. Los objetivos moleculares y las vías involucradas incluyen el sistema ubiquitina-proteasoma, que regula la rotación de proteínas y mantiene la homeostasis celular .

Comparación Con Compuestos Similares

Compuestos similares

Ligandos de cereblón: Estos ligandos se unen a la E3 ligasa cereblón y se utilizan en el desarrollo de PROTAC.

Ligandos de von Hippel-Lindau: Estos ligandos se dirigen a la E3 ligasa von Hippel-Lindau y también se utilizan en el desarrollo de PROTAC.

Singularidad

El ligando de E3 ligasa 14 es único debido a su afinidad de unión específica y selectividad para ciertas E3 ligasas, lo que lo convierte en una herramienta valiosa en la degradación de proteínas dirigida. Su capacidad para formar complejos ternarios estables con proteínas diana y E3 ligasas mejora su eficacia en la degradación de proteínas específicas .

Propiedades

Fórmula molecular |

C38H52N4O7 |

|---|---|

Peso molecular |

676.8 g/mol |

Nombre IUPAC |

tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C38H52N4O7/c1-24(41(5)37(47)49-38(2,3)4)34(44)40-33(26-14-7-6-8-15-26)36(46)42-23-29(48-28-18-12-17-27(43)21-28)22-32(42)35(45)39-31-20-11-16-25-13-9-10-19-30(25)31/h9-10,12-13,17-19,21,24,26,29,31-33,43H,6-8,11,14-16,20,22-23H2,1-5H3,(H,39,45)(H,40,44) |

Clave InChI |

ZAGJVXJUYODMFQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)

![Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane](/img/structure/B12290330.png)

![7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12290332.png)

![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)

![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)

![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)

![(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12290374.png)